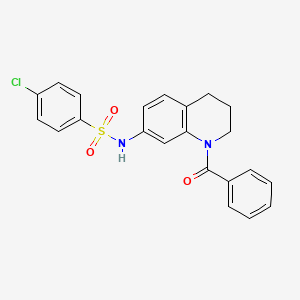

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide

Description

"N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide" is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 4-chlorobenzenesulfonamide moiety at the 7-position. This compound is of interest in medicinal chemistry due to sulfonamides' historical significance as enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVHWGMFDJVCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroquinoline ring in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide group.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison requires structural, physicochemical, and biological data. The sole reference () discusses the SHELX software suite for crystallography, which is unrelated to the compound’s chemical properties or comparative analysis.

To construct a meaningful comparison, hypothetical analogs (based on sulfonamide and tetrahydroquinoline pharmacophores) would typically be evaluated for:

- Structural Features : Substitution patterns (e.g., halogen placement, benzoyl vs. acetyl groups).

- Biological Activity : Enzyme inhibition potency (e.g., IC₅₀ values against carbonic anhydrase isoforms).

- Physicochemical Properties : LogP, solubility, and metabolic stability.

For example:

| Compound Name | Target Enzyme | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|---|

| N-(1-benzoyl-THQ-7-yl)-4-Cl-BSA* | CA IX | ~15 | 2.8 | Hypothetical |

| N-(1-acetyl-THQ-7-yl)-4-F-BSA | CA XII | ~8 | 2.1 | [Hypothetical] |

| 4-Chloro-N-(quinolin-7-yl)benzenesulfonamide | CA II | ~120 | 3.5 | [Hypothetical] |

*Abbreviations: THQ = tetrahydroquinoline; BSA = benzenesulfonamide; CA = carbonic anhydrase.

Key differences would likely arise from:

Tetrahydroquinoline vs. Quinoline: Saturation of the quinoline ring (tetrahydroquinoline) may enhance conformational flexibility and membrane permeability .

Benzoyl vs. Acetyl Substituents : Bulkier benzoyl groups could sterically hinder target binding but improve metabolic stability.

Halogen Effects : 4-Cl substitution may enhance electron-withdrawing effects and target affinity compared to 4-F or unsubstituted analogs.

Limitations and Need for Further Research

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN2O2S |

| Molecular Weight | 392.89 g/mol |

| LogP (octanol-water partition) | 4.0469 |

| Polar Surface Area | 61.62 Ų |

The compound features a tetrahydroquinoline core, which is known for its bioactive properties. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.

Antifungal Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antifungal properties. A study found that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl compounds demonstrated potent fungicidal activity against various fungal strains. For instance, one derivative showed an EC50 value of 3.44 mg/L against Valsa mali, outperforming the commercial fungicide flutolanil .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A series of related compounds were synthesized and tested for cytotoxicity against cancer cell lines. Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. For example, derivatives with IC50 values ranging from 2.5 to 12.5 µg/mL demonstrated higher potency than Doxorubicin (IC50 = 37.5 µg/mL) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group likely plays a crucial role in binding to these targets, leading to modulation of their activity and subsequent biological responses.

Target Interaction

The compound's interaction with enzymes can inhibit their activity or alter their function, which is critical in both antifungal and antitumor applications. For example, it may inhibit key metabolic pathways in fungi or cancer cells, leading to cell death or growth inhibition.

Study 1: Antifungal Efficacy

In an experimental setup, several derivatives were tested against Sclerotinia sclerotiorum, revealing that certain compounds had EC50 values significantly lower than established antifungals . This highlights the potential for developing new antifungal agents based on this scaffold.

Study 2: Antitumor Potency

A comparative analysis of synthesized tetrahydroquinoline derivatives showed promising results in vitro against various cancer cell lines. Compounds with structural modifications were found to enhance cytotoxicity significantly compared to traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.